molecular formula C6H4N2O2 B3378623 5-cyano-1H-pyrrole-3-carboxylic acid CAS No. 1443980-62-8

5-cyano-1H-pyrrole-3-carboxylic acid

Cat. No.: B3378623
CAS No.: 1443980-62-8
M. Wt: 136.11 g/mol
InChI Key: UMRGIABRVCLTBF-UHFFFAOYSA-N
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Description

5-cyano-1H-pyrrole-3-carboxylic acid: is an organic compound with the molecular formula C6H4N2O2 It belongs to the pyrrole family, which is characterized by a five-membered aromatic ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-cyano-1H-pyrrole-3-carboxylic acid typically involves the condensation of a suitable pyrrole precursor with a cyano group donor. One common method involves the reaction of pyrrole-3-carboxylic acid with cyanogen bromide under basic conditions. The reaction proceeds via nucleophilic substitution, where the cyano group replaces a hydrogen atom on the pyrrole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-cyano-1H-pyrrole-3-carboxylic acid can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide. These reactions can lead to the formation of various oxidized derivatives.

    Reduction: Reduction of the cyano group can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions. For example, the carboxylic acid group can be esterified using alcohols in the presence of acid catalysts.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alcohols, acid catalysts, cyanogen bromide.

Major Products Formed:

    Oxidation: Oxidized pyrrole derivatives.

    Reduction: Amine derivatives.

    Substitution: Esterified products, substituted pyrrole derivatives.

Scientific Research Applications

Chemistry: 5-cyano-1H-pyrrole-3-carboxylic acid is used as a building block in organic synthesis. Its functional groups allow for further modification, making it valuable in the synthesis of complex molecules.

Biology: In biological research, this compound can be used to study the effects of cyano and carboxylic acid groups on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.

Medicine: The compound’s derivatives have potential applications in medicinal chemistry. For example, pyrrole derivatives are known for their antimicrobial and anticancer properties, and this compound could be a starting point for developing new drugs.

Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its reactivity makes it suitable for various chemical processes.

Mechanism of Action

The mechanism of action of 5-cyano-1H-pyrrole-3-carboxylic acid depends on its specific application. In general, the cyano group can participate in nucleophilic addition reactions, while the carboxylic acid group can form hydrogen bonds and participate in acid-base reactions. These interactions can influence the compound’s reactivity and its interactions with biological targets.

Molecular Targets and Pathways:

    Nucleophilic Addition: The cyano group can react with nucleophiles, leading to the formation of various derivatives.

    Hydrogen Bonding: The carboxylic acid group can form hydrogen bonds with biological molecules, affecting their structure and function.

    Acid-Base Reactions: The carboxylic acid group can donate or accept protons, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

    Pyrrole-2-carboxylic acid: Similar structure but with the carboxylic acid group at a different position.

    5-amino-1H-pyrrole-3-carboxylic acid: Contains an amino group instead of a cyano group.

    5-bromo-1H-pyrrole-3-carboxylic acid: Contains a bromine atom instead of a cyano group.

Uniqueness: 5-cyano-1H-pyrrole-3-carboxylic acid is unique due to the presence of both cyano and carboxylic acid functional groups. This combination of groups provides a distinct reactivity profile, making it valuable for specific synthetic and research applications.

Properties

IUPAC Name

5-cyano-1H-pyrrole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2O2/c7-2-5-1-4(3-8-5)6(9)10/h1,3,8H,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMRGIABRVCLTBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=C1C(=O)O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443980-62-8
Record name 5-cyano-1H-pyrrole-3-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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